Ethyl 2-[4-(6-chloro-4-phenylquinolin-2-yl)phenoxy]acetate
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Description
Ethyl 2-[4-(6-chloro-4-phenylquinolin-2-yl)phenoxy]acetate is a chemical compound with the molecular formula C25H20ClNO3 . It is a derivative of quinoline, a nitrogen-containing bicyclic compound .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a quinoline core, which is a bicyclic compound containing a benzene ring fused to a pyridine ring . The molecule also contains a phenoxy group and an acetate group .Scientific Research Applications
Antioxidant Applications and Health Implications
Chlorogenic Acid and Related Compounds : Chlorogenic acids, belonging to the phenolic compounds, are noted for their health-promoting properties, including antioxidant, anti-inflammatory, and antimicrobial activities. These compounds have been extensively studied for their potential in treating metabolic syndrome and related disorders. Their application in food as natural preservatives due to their antimicrobial and antioxidant properties is also of significant interest, suggesting a potential area for the application of ethyl 2-[4-(6-chloro-4-phenylquinolin-2-yl)phenoxy]acetate if similar properties are present (Santana-Gálvez et al., 2017).
Environmental and Industrial Applications
Degradation of Organic Pollutants : The utilization of enzymes in the presence of redox mediators for the treatment of organic pollutants in wastewater highlights the potential for certain compounds to act as redox mediators. This process enhances the efficiency of enzymatic degradation of recalcitrant compounds, indicating an area where this compound could find application if it exhibits similar redox properties (Husain & Husain, 2007).
Pharmaceutical and Medicinal Chemistry Insights
Phenolic Antioxidants and Health Effects : Synthetic phenolic antioxidants (SPAs), like ethoxyquin and its analogues, have been reviewed for their environmental occurrence, human exposure, and toxicity. This review sheds light on the balance between the beneficial effects of antioxidants and the concerns regarding their potential toxicity, offering a framework for evaluating this compound's safety profile and efficacy as an antioxidant (Liu & Mabury, 2020).
Neuroprotective and Disease-Modifying Potential
Mechanisms of Neurodegeneration : Research on compounds like MPP+ analogs that act on mitochondria and induce neurodegeneration provides insights into the mechanisms through which certain chemicals can influence neuronal health. This area of study could be relevant for this compound if it shares similar mechanistic pathways or targets, offering potential applications in studying or modulating neurodegenerative processes (Kotake & Ohta, 2003).
Properties
IUPAC Name |
ethyl 2-[4-(6-chloro-4-phenylquinolin-2-yl)phenoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClNO3/c1-2-29-25(28)16-30-20-11-8-18(9-12-20)24-15-21(17-6-4-3-5-7-17)22-14-19(26)10-13-23(22)27-24/h3-15H,2,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVOFIQRVHUNMTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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